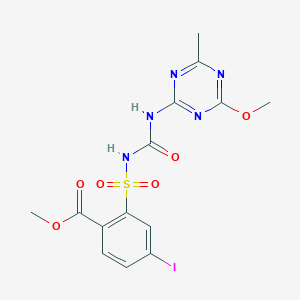
methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
185119-76-0 |
|---|---|
Formule moléculaire |
C13H12IN5O6S |
Poids moléculaire |
493.24 g/mol |
Nom IUPAC |
4-iodo-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoic acid |
InChI |
InChI=1S/C13H12IN5O6S/c1-6-15-11(18-13(16-6)25-2)17-12(22)19-26(23,24)9-5-7(14)3-4-8(9)10(20)21/h3-5H,1-2H3,(H,20,21)(H2,15,16,17,18,19,22) |
Clé InChI |
MBFHUWCOCCICOK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC |
SMILES canonique |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)O |
Autres numéros CAS |
144550-06-1 |
Pictogrammes |
Environmental Hazard |
Synonymes |
4-Iodo-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoic Acid; Huzar; Triofensulfuron |
Origine du produit |
United States |
Mécanisme D'action
Target of Action
The primary target of Iodosulfuron-methyl is the enzyme acetohydroxyacid synthase (AHAS) . AHAS is responsible for the synthesis of branched amino acids that are essential for plant growth.
Mode of Action
Iodosulfuron-methyl inhibits the activity of AHAS. This inhibition disrupts the synthesis of essential branched amino acids, leading to the cessation of weed growth. Some weed species have naturally occurring biotypes that are resistant to ahas-inhibiting herbicides.
Biochemical Pathways
The inhibition of AHAS disrupts the synthesis of branched amino acids – L-leucine, L-isoleucine, and L-valine. This disruption affects the normal biochemical pathways of the plant, leading to the cessation of growth and eventually death.
Result of Action
The result of Iodosulfuron-methyl’s action is the effective control of broadleaf weeds in plant cultivations. By inhibiting the synthesis of essential branched amino acids, the compound stops weed growth, leading to their eventual death.
Action Environment
The efficacy and stability of Iodosulfuron-methyl can be influenced by environmental factors. For instance, it is known to be semi-volatile and may be persistent in aquatic systems. Additionally, the compound is phloem-xylem mobile in the target weed both via the foliage and via the soil, with clear predominance of foliar action.
Analyse Biochimique
Biochemical Properties
Iodosulfuron-methyl exerts its herbicidal effect by inhibiting the enzyme acetolactate synthase. This enzyme is crucial for the synthesis of branched amino acids such as L-leucine, L-isoleucine, and L-valine. By inhibiting this enzyme, Iodosulfuron-methyl disrupts the normal biochemical reactions in the plant, leading to the death of the weed.
Cellular Effects
The cellular effects of Iodosulfuron-methyl are primarily related to its impact on the synthesis of branched amino acids. By inhibiting the enzyme acetolactate synthase, it disrupts protein synthesis and cellular metabolism, leading to cell death. The herbicide disrupted the physiological function of plants by affecting several enzymatic antioxidants.
Molecular Mechanism
The molecular mechanism of action of Iodosulfuron-methyl involves the inhibition of the enzyme acetolactate synthase. This enzyme is crucial in the synthesis of branched amino acids. When this enzyme is inhibited by Iodosulfuron-methyl, the synthesis of these amino acids is disrupted, which in turn affects protein synthesis and leads to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iodosulfuron-methyl can change over time. For example, the herbicide’s efficacy was found to be reduced when applied during freezing stress. This suggests that the herbicide’s effectiveness can be influenced by environmental conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


